molecular formula C19H30ClNO3 B5302387 ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride

ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride

Cat. No. B5302387
M. Wt: 355.9 g/mol
InChI Key: OXUKKFSMSLGQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride, also known as MPBP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has shown potential in various research applications due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Sigma-1 receptors are located in various tissues, including the brain, and are involved in regulating various cellular processes. Activation of the sigma-1 receptor by ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been shown to modulate the activity of ion channels and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects
ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has been shown to have various biochemical and physiological effects, including neuroprotective and analgesic properties. It has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has also been shown to have analgesic properties in animal models of pain, suggesting its potential use in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective modulation of this receptor. However, one limitation of using ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in scientific research. One potential direction is the development of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride analogs with improved solubility and potency. Another direction is the investigation of the effects of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride on other cellular processes and signaling pathways. Additionally, the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in the treatment of various diseases, such as neurodegenerative diseases and chronic pain, warrants further investigation.
Conclusion
In conclusion, ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is a piperidine derivative that has shown potential in various scientific research applications. Its unique chemical properties and high affinity for the sigma-1 receptor make it a valuable tool for studying cellular processes and signaling pathways. While there are some limitations to its use in lab experiments, the future directions for the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in scientific research are promising.

Synthesis Methods

The synthesis of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves the reaction of 4-methylphenol with 1-bromo-4-(4-methylphenoxy)butane in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with piperidine-4-carboxylic acid ethyl ester hydrochloride to obtain ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride hydrochloride. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

Ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has shown potential in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been used as a ligand for the sigma-1 receptor, which is involved in various cellular processes, including calcium regulation, cell survival, and neurotransmitter release. ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has also been used as a tool to study the effects of sigma-1 receptor modulation on neuronal function and behavior.

properties

IUPAC Name

ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-10-13-20(14-11-17)12-4-5-15-23-18-8-6-16(2)7-9-18;/h6-9,17H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUKKFSMSLGQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCOC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

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